2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen bridge to an acetamide group. The acetamide nitrogen is substituted with a 3-(furan-2-yl)-3-hydroxypropyl chain, introducing both aromatic (furan) and hydrophilic (hydroxyl) functionalities.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-19(2)11-13-5-3-6-16(18(13)25-19)24-12-17(22)20-9-8-14(21)15-7-4-10-23-15/h3-7,10,14,21H,8-9,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZLLFKZFLHEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC(C3=CC=CO3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 397.4 g/mol . The structure features a benzofuran moiety linked to an acetamide group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the immune response and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cancer cell proliferation in vitro. Specific studies have reported IC50 values indicating effective inhibition against various cancer cell lines .
Comparative Biological Activity
To provide context regarding the biological activity of this compound, the following table compares it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 Value |
|---|---|---|---|
| 5-Fluorouracil | C₄H₃FN₂O₂ | Anticancer | 35.62 μM |
| 1-(4-Hydroxybenzyl)-5,6-methylenedioxy-benzofuran | C₁₄H₁₄O₅ | Anticancer | 8.86 μM |
| 2-(4′-hydroxybenzoyl)-5,6-methylenedioxybenzofuran | C₁₄H₁₄O₅ | Anticancer | N/A |
This table illustrates that while 5-Fluorouracil is a widely used anticancer drug with a higher IC50 value compared to some benzofuran derivatives, the latter compounds may offer more potent inhibitory effects at lower concentrations.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on benzofuran derivatives reported that certain compounds exhibited significant inhibition of NF-κB activation in TNF-α-stimulated HeLa cells with an IC50 value as low as 12.4 μM . This suggests that similar mechanisms may be applicable to this compound.
- Anti-inflammatory Effects : Other research has highlighted the anti-inflammatory properties of related benzofuran compounds. For example, a derivative was shown to inhibit proinflammatory mediators such as NO and TNF-α in microglial cells stimulated by LPS . This indicates potential therapeutic applications for inflammatory diseases.
- Antimicrobial Activity : Some studies have also explored the antimicrobial properties of benzofurans. For instance, a new derivative was found to exhibit moderate antimicrobial activity against several strains .
Scientific Research Applications
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide is a complex organic molecule with significant potential in various scientific research applications. This article delves into its synthesis, structural characteristics, biological activities, and potential therapeutic uses, supported by relevant case studies and data tables.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Benzofuran moiety : This component contributes to the compound's lipophilicity and biological activity.
- Hydroxypropyl and acetamide functional groups : These are crucial for the compound's interaction with biological targets.
Research has indicated that compounds similar to This compound exhibit various biological activities:
- Antioxidant properties : They can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory effects : The compound may inhibit pathways that lead to inflammation.
- Antimicrobial activity : Preliminary studies suggest efficacy against certain bacterial strains.
Case Studies
- Synthesis and Activity Study :
- Mechanistic Insights :
Applications in Medicinal Chemistry
Given its structural features and biological activities, this compound has potential applications in:
- Drug Development : Targeting diseases such as cancer and inflammatory disorders.
- Pharmacological Research : Understanding the mechanisms of action of similar compounds can lead to new therapeutic strategies.
Comparison with Similar Compounds
Acetamide Derivatives with Aromatic/Functionalized Chains
- Compound 31 (2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide): Shares a hydroxyalkyl substituent on the acetamide nitrogen. Synthesized with a 54% yield via nucleophilic substitution (K₂CO₃/KI-mediated coupling), this compound exhibits a melting point of 84°C and an Rf value of 0.28, indicating moderate polarity. The hydroxyl group likely contributes to intermolecular hydrogen bonding, as discussed in hydrogen-bonding functionality analyses .
- Compound AGN-PC-0M39R5 (2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide): Replaces the 3-hydroxypropyl chain with a furan-2-ylmethyl group, reducing hydrophilicity. Its molecular weight (301.34 g/mol) is slightly lower than the target compound’s estimated weight (~335.4 g/mol, assuming C₁₈H₂₁NO₅), suggesting the hydroxypropyl chain adds significant mass .
Pharmacopeial Acetamide Derivatives ()
- Compound g (N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide): Features a chiral, branched hydroxyalkyl chain with an acetamido group. Such stereochemical complexity may enhance target specificity in biological systems, though synthesis challenges (e.g., low yields in similar compounds like 32, 51% yield) are notable .
Crystallographic and Hydrogen-Bonding Behavior
The dihydrobenzofuran core in 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide () forms a rigid planar structure, facilitating crystal packing via π-π interactions. Bernstein et al. () emphasize that hydroxyl groups often participate in directional hydrogen-bond networks, which could improve thermal stability or solubility .
Research Implications and Limitations
While the evidence provides robust structural comparisons, direct pharmacological or thermodynamic data for the target compound are absent. Future studies should prioritize experimental validation of its hydrogen-bonding behavior (via X-ray crystallography, referencing SHELX methodologies ) and solubility profiles. Additionally, the synthesis efficiency of hydroxypropyl-substituted acetamides (as in Compound 31’s 54% yield) suggests optimization may be required for scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
